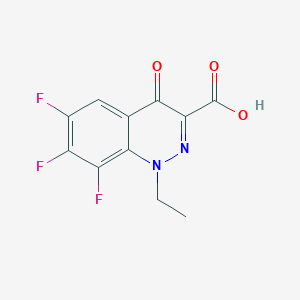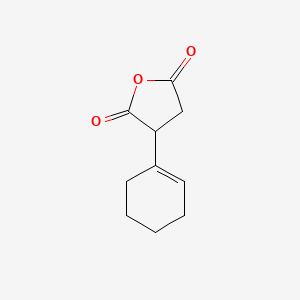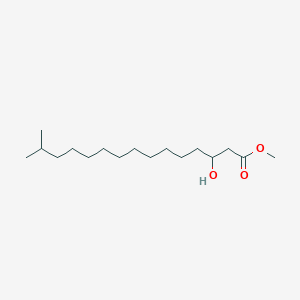![molecular formula C42H26O9 B14296179 Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate CAS No. 112824-15-4](/img/structure/B14296179.png)
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-hydroxybenzoic acid with 4-oxo(phenyl)acetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 4,4’-oxydibenzoic acid under esterification conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aromatic rings and ester functionalities play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-hydroxyphenyl)methane: Similar structure but lacks the oxo(phenyl)acetyl groups.
Bis(4-aminophenyl)methane: Contains amino groups instead of oxo(phenyl)acetyl groups.
Bis(4-nitrophenyl)methane: Contains nitro groups instead of oxo(phenyl)acetyl groups.
Uniqueness
Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4’-oxydibenzoate is unique due to its specific combination of aromatic rings and ester functionalities. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
112824-15-4 |
|---|---|
Fórmula molecular |
C42H26O9 |
Peso molecular |
674.6 g/mol |
Nombre IUPAC |
[4-(2-oxo-2-phenylacetyl)phenyl] 4-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]carbonylphenoxy]benzoate |
InChI |
InChI=1S/C42H26O9/c43-37(27-7-3-1-4-8-27)39(45)29-11-19-35(20-12-29)50-41(47)31-15-23-33(24-16-31)49-34-25-17-32(18-26-34)42(48)51-36-21-13-30(14-22-36)40(46)38(44)28-9-5-2-6-10-28/h1-26H |
Clave InChI |
MZLIMLKJSSVUBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)OC5=CC=C(C=C5)C(=O)C(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


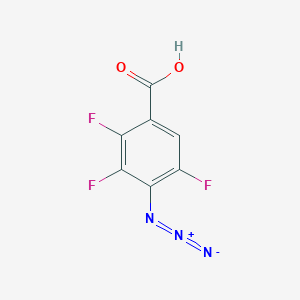
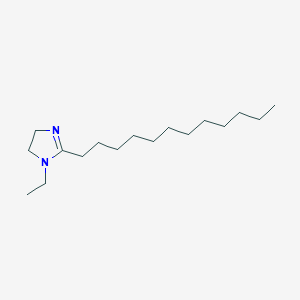
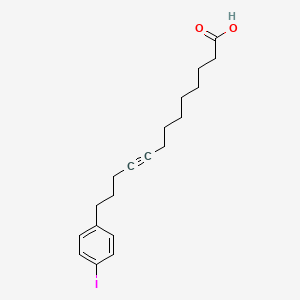

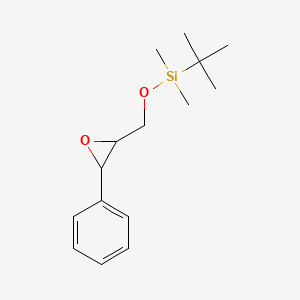
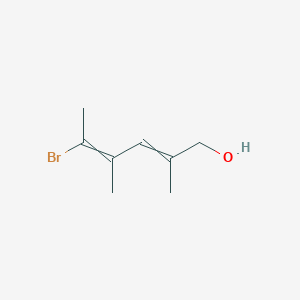
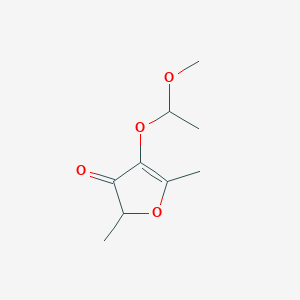
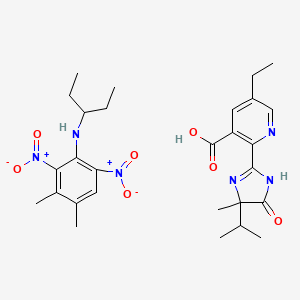
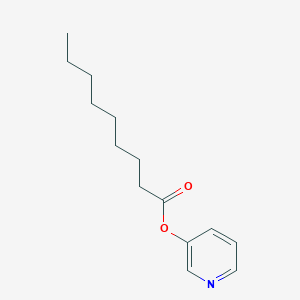
![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)

